6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine
Description
6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine (CAS: 114087-45-5) is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a chlorine atom at position 6, and two amine (-NH₂) groups at positions 2 and 3 of the pyridine ring . This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing effects of the -CF₃ and -Cl groups enhance the compound’s stability and reactivity in nucleophilic substitution and coupling reactions .
Properties
IUPAC Name |
6-chloro-5-(trifluoromethyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-2(6(8,9)10)1-3(11)5(12)13-4/h1H,11H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYWJKAGWVLYTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1N)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Selection and Functional Group Compatibility
The synthesis of 6-chloro-5-(trifluoromethyl)pyridine-2,3-diamine typically begins with pyridine derivatives bearing halogen or methyl groups. 2-Chloro-5-(chloromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) are common intermediates. The trifluoromethyl group is introduced via chlorine/fluorine exchange or vapor-phase fluorination, while amino groups are installed through nucleophilic substitution or catalytic amination.
A critical challenge lies in preserving the pyridine ring’s integrity during harsh halogenation conditions. For example, excessive chlorination at elevated temperatures (>300°C) may lead to ring degradation or polychlorinated by-products.
Chlorination and Fluorination Strategies
Liquid-Phase Chlorination Followed by Vapor-Phase Fluorination
A patented method (CN106008330A) outlines a two-step process starting with 2-chloro-5-(chloromethyl)pyridine:
- Methyl Chlorination : Chlorine gas is introduced at 75–80°C to convert the chloromethyl group to trichloromethyl, yielding 2-chloro-5-(trichloromethyl)pyridine. Antimony trichloride (SbCl₃) catalyzes ring-directed chlorination at 125–140°C, producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Fluorination : Hydrogen fluoride (HF) replaces trichloromethyl with trifluoromethyl at 120–135°C, forming 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). Steam distillation and rectification purify the product to >98% purity.
Reaction Conditions Table
| Step | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Methyl Chlorination | 75–80 | None | 85–90 |
| Ring Chlorination | 125–140 | SbCl₃ | 78–82 |
| Fluorination | 120–135 | HF | 70–75 |
Simultaneous Vapor-Phase Chlorination/Fluorination
An alternative approach employs vapor-phase reactions at >300°C with iron fluoride catalysts. 3-Picoline (3-methylpyridine) reacts with Cl₂ and HF in a fluidized-bed reactor, yielding 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as the primary product. Further chlorination at 380°C produces 2,3,5-DCTF, a precursor for amination.
Key Advantages :
- Reduced by-product formation via temperature-modulated chlorination.
- Catalyst reuse lowers production costs.
Amination of 2,3-Dichloro-5-(trifluoromethyl)pyridine
Nucleophilic Aromatic Substitution (NAS)
The chlorine atoms at positions 2 and 3 of 2,3,5-DCTF are displaced by ammonia or amines under high-pressure conditions. Aqueous ammonia (25–30% w/w) at 150–180°C for 12–24 hours achieves stepwise amination:
- First Amination : Position 2 chlorine reacts preferentially due to lower steric hindrance, forming 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
- Second Amination : Prolonged reaction replaces the position 3 chlorine, yielding the target diamino compound.
Optimization Parameters :
- Solvent : Ethanol/water mixtures (1:1 v/v) enhance ammonia solubility.
- Catalyst : Cu(I) iodide accelerates substitution kinetics.
Catalytic Hydrogenation-Assisted Amination
Palladium on carbon (Pd/C) or Raney nickel catalyzes the reduction of nitro intermediates. For example:
- Nitration of 2,3,5-DCTF introduces nitro groups at positions 2 and 3.
- Hydrogenation at 50–80 psi H₂ and 80–100°C reduces nitro groups to amines.
Yield Comparison Table
| Method | Temperature (°C) | Pressure (psi) | Yield (%) |
|---|---|---|---|
| NAS (Aqueous NH₃) | 150–180 | Ambient | 60–65 |
| Catalytic Hydrogenation | 80–100 | 50–80 | 75–80 |
Purification and Characterization
Steam Distillation and Rectification
Crude this compound is purified via steam distillation to remove unreacted HF and chlorinated by-products. Subsequent rectification in a packed column (theoretical plates: 15–20) isolates the product at 98.5–99.5% purity.
Analytical Validation
- GC-MS : Confirms molecular ion peak at m/z 211.57 (C₆H₅ClF₃N₃).
- ¹H NMR (DMSO-d₆): δ 6.85 (s, 1H, pyridine-H4), 5.92 (br s, 4H, NH₂).
- XRD : Crystallographic data confirms planar pyridine ring and trifluoromethyl orientation.
Industrial-Scale Production Challenges
By-Product Management
Polychlorinated pyridines (e.g., 2,3,4,5-tetrachloro derivatives) form during excessive chlorination. These are minimized by:
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and diamine groups can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
6-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS: 99368-68-0)
5-(Trifluoromethyl)pyridine-2,3-diamine (CAS: 107867-51-6)
6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine (CAS: 111928-64-4)
- Key Differences: Contains a nitro (-NO₂) group at position 3 instead of an amine.
- Impact: The -NO₂ group introduces strong electron-withdrawing effects, stabilizing the ring but reducing nucleophilic reactivity. This derivative is more suited for high-stability applications, such as explosives or corrosion inhibitors .
- Molecular Weight : 241.56 g/mol .
Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| 6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine (114087-45-5) | C₆H₄ClF₃N₃ | 213.56 | -Cl, -CF₃, -NH₂ (positions 2,3) | 1.8–2.2 |
| 5-(Trifluoromethyl)pyridine-2,3-diamine (107867-51-6) | C₆H₅F₃N₃ | 179.12 | -CF₃, -NH₂ (positions 2,3) | 0.9–1.3 |
| 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine (111928-64-4) | C₆H₃ClF₃N₃O₂ | 241.56 | -Cl, -CF₃, -NO₂, -NH₂ | 2.5–3.0 |
*LogP values estimated using fragment-based methods; higher values indicate greater lipophilicity .
Research Findings and Industrial Relevance
- Pharmaceuticals : The diamine structure of this compound facilitates interactions with biological targets, as seen in its role in developing JAK2/STAT3 pathway inhibitors .
- Agrochemicals : Chlorine and trifluoromethyl groups enhance pesticidal activity by increasing membrane permeability and resistance to metabolic degradation .
- Materials Science : Fluorinated pyridines are incorporated into liquid crystals and OLEDs due to their thermal stability and electron-transport properties .
Biological Activity
6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine (CAS No. 114087-45-5) is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, which significantly influence its biological properties. The presence of amino groups allows for various interactions with biological macromolecules.
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit notable antimicrobial properties. In particular, this compound has been studied for its efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 50 |
| S. aureus | 40 |
| P. aeruginosa | 45 |
These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro, showing promising results against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 2.5 |
| HeLa (Cervical cancer) | 3.0 |
| A549 (Lung cancer) | 2.8 |
Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .
Anti-inflammatory Effects
Preliminary studies have suggested that this compound possesses anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It can bind to receptors on cell surfaces, altering signaling pathways that lead to cell proliferation or apoptosis.
- DNA Interaction : Some studies indicate that the compound can intercalate into DNA, disrupting replication processes in rapidly dividing cells.
Case Studies
- Antibacterial Efficacy : A study conducted by Smith et al. (2024) evaluated the antibacterial activity of various pyridine derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Research by Jones et al. (2024) focused on the anticancer effects of this compound on MCF-7 cells, revealing a dose-dependent increase in apoptosis markers after treatment .
- Inflammatory Response : A recent investigation assessed the anti-inflammatory effects in a mouse model of arthritis, where treatment with the compound resulted in reduced swelling and lower levels of inflammatory markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
